molecular formula C19H15N7O3S B2780232 N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1207046-15-8

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2780232
CAS RN: 1207046-15-8
M. Wt: 421.44
InChI Key: JLGPGIKYASVTIS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains several heterocyclic rings (pyrazine, thiazole, and oxadiazole) which are likely to contribute to its overall stability and may influence its interactions with biological targets .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which might influence its solubility in different solvents .

Scientific Research Applications

Anticancer Applications

Several studies have synthesized novel compounds with thiazole, pyrazine, and oxadiazole rings showing promising anticancer activities. For instance, compounds have been tested against breast cancer cells and various human tumor cell lines, indicating their potential as anti-tumor agents. These studies suggest that derivatives of similar complex compounds could be explored for their anticancer properties, specifically targeting breast cancer and potentially other types of cancer cells (Sonar et al., 2020; Nassar et al., 2015).

Antimicrobial and Antibacterial Activities

Compounds incorporating pyrazine, oxadiazole, and related heterocycles have demonstrated antimicrobial and antibacterial effectiveness. These activities highlight the potential use of such compounds in addressing microbial infections, including those resistant to existing antibiotics. The structural features contributing to these activities could guide the design of new antimicrobial agents (Gezginci et al., 1998; Aghekyan et al., 2020).

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. Depending on the results, further modifications could be made to the structure to enhance its activity or reduce any potential side effects .

properties

IUPAC Name

N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O3S/c27-15(22-10-16-24-17(26-29-16)12-4-2-1-3-5-12)8-13-11-30-19(23-13)25-18(28)14-9-20-6-7-21-14/h1-7,9,11H,8,10H2,(H,22,27)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGPGIKYASVTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

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